molecular formula C15H13BrN2O3 B15013362 3-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide

3-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B15013362
M. Wt: 349.18 g/mol
InChI Key: QKTFHVKQKJXLJE-RQZCQDPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide . The reaction is typically carried out in a solvent such as methanol under reflux conditions for several hours . The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group (C=N) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The phenolic hydroxyl group and the imine group play crucial roles in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups provides distinct chemical properties compared to other similar compounds .

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

3-bromo-N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C15H13BrN2O3/c1-21-14-7-6-10(8-12(14)16)15(20)18-17-9-11-4-2-3-5-13(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+

InChI Key

QKTFHVKQKJXLJE-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2O)Br

Origin of Product

United States

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